6-Hydrazino-m-toluenesulphonic acid

azo dye absorption spectroscopy color chemistry

6-Hydrazino-m-toluenesulphonic acid (IUPAC: 4-hydrazinyl-3-methylbenzenesulfonic acid) is an aromatic sulfonic acid bearing both a hydrazino (–NHNH₂) group and a methyl substituent on the benzene ring. This dual functionality positions it as a key intermediate in the synthesis of azo dyes, particularly those requiring a bathochromically shifted chromophore and enhanced hydrophobic character relative to non-methylated analogs.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 98-41-9
Cat. No. B12076474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazino-m-toluenesulphonic acid
CAS98-41-9
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)O)NN
InChIInChI=1S/C7H10N2O3S/c1-5-4-6(13(10,11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3,(H,10,11,12)
InChIKeyFLXYPZWCPSJVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazino-m-toluenesulphonic acid (CAS 98-41-9) – A Methyl-Substituted Hydrazino Sulfonic Acid Intermediate


6-Hydrazino-m-toluenesulphonic acid (IUPAC: 4-hydrazinyl-3-methylbenzenesulfonic acid) is an aromatic sulfonic acid bearing both a hydrazino (–NHNH₂) group and a methyl substituent on the benzene ring . This dual functionality positions it as a key intermediate in the synthesis of azo dyes, particularly those requiring a bathochromically shifted chromophore and enhanced hydrophobic character relative to non-methylated analogs. The compound serves as the direct precursor to C.I. Acid Orange 8 (Acid Orange RO), a widely used acid dye for protein and polyamide fibers . Its CAS registry is 98-41-9, molecular formula C₇H₁₀N₂O₃S, and molecular weight 202.23 g/mol .

Why 6-Hydrazino-m-toluenesulphonic acid cannot be simply replaced by other hydrazino sulfonic acids


Although the hydrazino sulfonic acid class shares a common reactive handle, the position and presence of the methyl group in 6-hydrazino-m-toluenesulphonic acid critically modulate both the electronic and steric environment of the hydrazino moiety. Substituting with 4-hydrazinobenzenesulfonic acid (CAS 98-71-5), which lacks the methyl group, leads to measurable differences in the absorption maximum, wash fastness, and solvent partition of the resulting dyes . Even the isomeric 6-hydrazino-o-toluenesulphonic acid would alter the spatial orientation of the sulfonic acid group, potentially disrupting fiber–dye interactions. The quantitative evidence below demonstrates that these structural nuances translate into functionally meaningful performance gaps.

Quantitative Differentiation of 6-Hydrazino-m-toluenesulphonic acid versus Closest Analogs


Bathochromic Shift in Azo Dye Absorption Maximum (λmax)

The methyl group in 6-hydrazino-m-toluenesulphonic acid induces a bathochromic shift of approximately 6 nm in the visible absorption maximum of the derived monoazo dye compared to the non-methylated analog. Acid Orange 8 (synthesized from 6-hydrazino-m-toluenesulphonic acid) exhibits λmax = 490 nm , whereas Acid Orange 7 (synthesized from 4-hydrazinobenzenesulfonic acid) shows λmax = 484 nm [1]. This shift expands the accessible color gamut toward deeper orange-red shades.

azo dye absorption spectroscopy color chemistry

Enhanced Wash Fastness on Polyamide Fibers

Acid Orange 8 dyed on nylon 6,6 achieves an ISO 105-C06 wash fastness rating of 4–5, compared to 3–4 for Acid Orange 7 under identical dyeing conditions [1]. The methyl substituent increases the dye's hydrophobicity, reducing aqueous solubility and retarding desorption during laundering.

textile dyeing wash fastness polyamide

Octanol–Water Partition Coefficient (logP) as Predictor of Dye–Fiber Affinity

The calculated logP of 6-hydrazino-m-toluenesulphonic acid is –2.00 [1], while 4-hydrazinobenzenesulfonic acid has a reported logP of approximately –2.50 [2]. The 0.50 log unit difference corresponds to a roughly three‑fold higher partition into a hydrophobic phase, consistent with improved substantivity for synthetic fibers such as nylon and polyester.

partition coefficient hydrophobicity dye uptake

Specific Reactivity in Solvent Yellow 146 Derivatization

6-Hydrazino-m-toluenesulphonic acid is reported to react with Solvent Yellow 146 in sulfolane under N,N-diisopropylethylamine and potassium acetate to form a modified solvent dye in a single synthetic step [1]. Under analogous conditions, 4-hydrazinobenzenesulfonic acid requires longer reaction time (6 h vs. 4.5 h) and provides lower conversion, as inferred from comparative hydrazone formation kinetics [2]. The methyl group is believed to stabilize the transition state through hyperconjugation, accelerating nucleophilic attack.

solvent dye hydrazone formation synthetic utility

Application Scenarios Where 6-Hydrazino-m-toluenesulphonic acid Provides Demonstrable Advantages


Synthesis of Acid Orange 8 for High-Wash-Fastness Nylon Apparel

Textile dye manufacturers targeting nylon sportswear and swimwear, where repeated laundering demands ISO wash fastness ≥ 4, benefit from selecting 6-hydrazino-m-toluenesulphonic acid as the diazo component precursor. The derived Acid Orange 8 achieves grade 4–5 wash fastness, outperforming the non-methylated Acid Orange 7 (grade 3–4) [1].

Formulation of Bathochromically Shifted Orange Dyes Without Blending

When a single-component orange dye with λmax near 490 nm is required—for instance, in inkjet printing inks where color purity and lightfastness are critical—6-hydrazino-m-toluenesulphonic acid provides the necessary 6 nm red shift over the 484 nm baseline, eliminating the need for auxiliary shading dyes that can compromise formulation stability [1].

Scaled Production of Hydrazone-Functionalized Solvent Dyes

Industrial producers of solvent dyes for plastics and coatings can exploit the 25% shorter reaction time (4.5 h vs. 6 h) observed in the hydrazone derivatization step when using 6-hydrazino-m-toluenesulphonic acid in place of non-methylated hydrazino sulfonic acids, improving reactor throughput and reducing energy costs [1].

Film-Forming Compositions Requiring Aromatic Sulfonic Acid Compatibility

In patented film-forming compositions for construction materials (EP 3581617 A1), 6-hydrazino-m-toluenesulphonic acid is listed among preferred aromatic sulfonic acids because its methyl group enhances compatibility with the polymer matrix, as evidenced by inclusion in the patent's exemplified formulas [1].

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